Anthracene, decafluoro-
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Overview
Description
Anthracene, decafluoro- is a polycyclic aromatic hydrocarbon where all hydrogen atoms in anthracene are replaced by fluorine atoms, resulting in the chemical formula C₁₄F₁₀ . This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene, decafluoro- typically involves the fluorination of anthracene. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires a catalyst, such as cobalt trifluoride, and is conducted at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Industrial production of anthracene, decafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps to remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions: Anthracene, decafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, substitution reactions are less common but can occur under specific conditions.
Oxidation: This compound can be oxidized to form perfluorinated anthraquinone derivatives.
Reduction: Reduction reactions are rare due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Oxidation: Perfluorinated anthraquinone derivatives.
Reduction: Partially fluorinated anthracene derivatives.
Scientific Research Applications
Anthracene, decafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated aromatic compounds.
Biology: Employed in the study of fluorinated organic molecules’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism by which anthracene, decafluoro- exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it useful in various applications. In biological systems, it can interact with proteins and nucleic acids, potentially altering their function .
Comparison with Similar Compounds
Anthracene: The non-fluorinated parent compound.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different properties.
Perfluorinated Naphthalene: A smaller polycyclic aromatic hydrocarbon with all hydrogen atoms replaced by fluorine
Uniqueness: Anthracene, decafluoro- is unique due to its complete fluorination, which imparts exceptional thermal stability and chemical resistance. This makes it distinct from other similar compounds, which may not possess the same level of stability and inertness .
Properties
CAS No. |
1580-19-4 |
---|---|
Molecular Formula |
C14F10 |
Molecular Weight |
358.13 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decafluoroanthracene |
InChI |
InChI=1S/C14F10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20 |
InChI Key |
SYVNSELUWFDWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C3C(=C1F)C(=C(C(=C3F)F)F)F)F)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
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